N-(2-iodophenyl)-4-propoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-iodophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIYAYGPBQXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Iodophenyl 4 Propoxybenzamide and Analogues
Retrosynthetic Analysis of N-(2-iodophenyl)-4-propoxybenzamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the analysis focuses on the disconnection of the amide bond and the strategic introduction of the key functional groups.
The most logical and common retrosynthetic disconnection for this compound is at the amide bond (C-N bond). This disconnection breaks the molecule into two primary building blocks: a carboxylic acid derivative and an aniline (B41778) derivative.
This leads to two principal synthetic precursors:
4-propoxybenzoic acid : This component provides the acyl portion of the amide.
2-iodoaniline (B362364) : This component serves as the amine nucleophile.
The forward reaction would then involve the coupling of these two fragments to form the desired amide. The challenge lies in choosing the appropriate coupling conditions to achieve high yield and purity.
| Target Molecule | Disconnection | Precursors |
| This compound | Amide Bond (C-N) | 4-propoxybenzoic acid and 2-iodoaniline |
The 2-iodoaniline precursor is a critical component in the synthesis. Should this starting material not be readily available, a retrosynthetic approach would consider its synthesis from simpler precursors. A common strategy for the introduction of iodine onto an aromatic ring is through electrophilic iodination.
For instance, aniline can be iodinated directly. However, the reaction with iodine itself is slow. The reactivity can be enhanced by using an oxidizing agent to generate a more potent electrophilic iodine species. A common laboratory method involves the use of an iodide salt (like KI) in the presence of an oxidizing agent (such as hydrogen peroxide or N-iodosuccinimide). The directing effects of the amino group in aniline would favor ortho- and para-iodination. Therefore, separation of the desired 2-iodoaniline from the 4-iodoaniline isomer would be necessary.
Alternatively, a more regioselective method involves the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.
The 4-propoxybenzoic acid precursor can be synthesized from the readily available 4-hydroxybenzoic acid. The introduction of the propoxy group is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to form the ether linkage.
| Precursor | Reaction Type | Reagents |
| 4-propoxybenzoic acid | Williamson Ether Synthesis | 4-hydroxybenzoic acid, a base (e.g., K2CO3), and a propyl halide (e.g., CH3CH2CH2Br) |
Classical and Modern Amidation Reactions
The formation of the amide bond is a pivotal step in the synthesis of this compound. This transformation can be accomplished through various methods, ranging from classical approaches to more modern and milder coupling techniques.
Carbodiimide-mediated coupling reactions are among the most widely used methods for amide bond formation due to their mild conditions and broad substrate scope. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common carbodiimide reagents include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC).
To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine to give the desired amide.
A typical procedure would involve stirring 4-propoxybenzoic acid with EDC and HOBt in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide) before adding 2-iodoaniline.
| Coupling Reagent | Additive | Key Intermediate | Byproduct |
| DCC (Dicyclohexylcarbodiimide) | HOBt or NHS | O-acylisourea, Activated Ester | Dicyclohexylurea (DCU) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | O-acylisourea, Activated Ester | Water-soluble urea derivative |
A more traditional and often highly effective method for amide synthesis involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride.
Acid Chloride Route: 4-propoxybenzoic acid can be converted to 4-propoxybenzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive electrophile. It readily reacts with 2-iodoaniline, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl gas that is formed during the reaction. This method is generally high-yielding but can be sensitive to moisture and may not be suitable for substrates with acid-sensitive functional groups.
Acid Anhydride Route: Alternatively, 4-propoxybenzoic acid can be converted to its symmetric anhydride by dehydration, or more commonly, a mixed anhydride can be formed in situ. The reaction of the anhydride with 2-iodoaniline would then yield this compound. While effective, this method is less atom-economical than direct coupling methods if a symmetric anhydride is used.
| Method | Activating Agent | Key Intermediate | Base |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-propoxybenzoyl chloride | Triethylamine or Pyridine (B92270) |
| Acid Anhydride | Dehydrating agent or another carboxylic acid derivative | 4-propoxybenzoic anhydride | Not always required |
Green Chemistry Approaches to Amide Synthesis
The formation of the amide bond is a cornerstone of organic synthesis, and in recent years, significant effort has been directed toward developing more environmentally benign methods. jddhs.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of benzanilides like this compound, these approaches offer sustainable alternatives to traditional methods that often rely on stoichiometric activating agents and hazardous solvents. jddhs.commdpi.com
One prominent green strategy is the use of catalytic methods that avoid the formation of large amounts of byproducts. mdpi.com Another key aspect is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, or deep eutectic solvents, or even performing reactions under solvent-free conditions. jddhs.commdpi.commdpi.com For instance, mechanochemical synthesis, which involves reactions in a ball mill with minimal or no solvent, presents a highly efficient and environmentally friendly pathway for amide bond formation. mdpi.com This technique has been successfully used to synthesize N-(2,2-diphenylethyl)-4-nitrobenzamide from 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride in high yield without the need for a solvent. mdpi.com Such methods reduce waste and often lead to shorter reaction times and simpler work-up procedures. mdpi.com
The drive for sustainability also encourages one-pot or continuous-flow processes, which minimize intermediate isolation and purification steps, thereby reducing solvent usage and waste generation. unibo.it The use of recyclable catalysts and bio-based solvents further enhances the green credentials of amide synthesis protocols. mdpi.commdpi.com
Introduction of Halogen Functionality (Iodination)
The introduction of an iodine atom onto the aromatic ring is a critical step in the synthesis of this compound. Aryl iodides are valuable intermediates in organic synthesis, particularly for their use in metal-catalyzed cross-coupling reactions. babafaridgroup.edu.in Several methods exist for aryl iodination, each with its own advantages and limitations.
Direct Aromatic Iodination Techniques
Direct iodination involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom. This approach can be highly atom-economical. However, the direct reaction of molecular iodine with many aromatic compounds is challenging due to the low electrophilicity of iodine and the formation of hydrogen iodide (HI), which can reverse the reaction. babafaridgroup.edu.in To overcome this, various reagent systems have been developed that use an oxidizing agent to remove HI or to generate a more potent iodinating species.
A common strategy involves using a combination of molecular iodine with an oxidant. For example, a reagent system of I2/HNO3 in acetic acid has been shown to be effective for iodinating a variety of aromatic substrates, including acid-sensitive anilines, in high yields at room temperature. babafaridgroup.edu.in Another approach utilizes potassium iodide (KI) and potassium iodate (KIO3) in methanol for the iodination of substituted anilines. buet.ac.bd Additionally, methods using iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid have been reported to iodinate even deactivated arenes. nih.gov
The choice of reagent and reaction conditions is crucial for controlling the regioselectivity of the iodination, especially in substituted benzanilides where multiple positions are available for substitution.
| Reagent System | Substrate Type | Conditions | Yield Range |
| I₂ / HNO₃ in AcOH | Activated/Deactivated Aromatics | Room Temperature | 90-98% babafaridgroup.edu.in |
| KI / KIO₃ in MeOH | Substituted Anilines | Not specified | Not specified buet.ac.bd |
| HIO₃ / AcOH / Ac₂O / H₂SO₄ | Deactivated Arenes | Not specified | 39-83% nih.gov |
| N-Iodosuccinimide / MsOH | 2-(4-Ethylphenyl)-2-methylpropanoic acid | 15-25 °C | 85% google.com |
Sandmeyer-Type Reactions for Iodide Introduction
Unlike Sandmeyer reactions for chlorination or bromination, the iodination step generally does not require a copper(I) catalyst. wikipedia.orgorganic-chemistry.orgstackexchange.com The iodide ion itself is sufficiently nucleophilic to displace the diazonium group. stackexchange.com This reaction is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org Various modifications to the classic procedure have been developed to improve safety and efficiency, such as using polymer-supported reagents or performing the reaction in water. researchgate.net
| Starting Material | Reagents | Key Intermediate | Product |
| Aromatic Amine | 1. NaNO₂, H⁺2. KI | Arenediazonium Salt | Aryl Iodide wikipedia.orgnih.govorganic-chemistry.org |
| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | Diazonium Salt | 1-Iodo-3,5-dimethoxybenzene nih.gov |
Palladium-Catalyzed Aryl Iodination
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the formation of carbon-halogen bonds. These methods can offer high selectivity and functional group tolerance under mild conditions. ethz.ch Palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of aromatic rings. While more commonly applied to arylation, bromination, and chlorination, methods for palladium-catalyzed iodination have also been developed.
For instance, ortho-iodination of benzoic acids has been achieved using a Pd(II) catalyst with potassium iodide as the iodine source in aqueous media. researchgate.net Another innovative approach merges palladium catalysis with light energy, using aryl iodides as both hydrogen atom transfer reagents and iodine donors to achieve the iodination of C(sp³)–H bonds. ethz.chnih.govethz.ch While this specific example relates to alkyl C-H bonds, the underlying principles of harnessing palladium's catalytic activity for iodination are relevant. In the context of benzanilides, directing groups can be employed to achieve high regioselectivity in C-H functionalization reactions. For example, ortho-sulfinyl aniline auxiliaries have been used to direct the β-methylene C-H arylation of alkyl carboxamides with aryl iodides, showcasing the potential for directed palladium catalysis in complex amide systems. psu.edu
Etherification Protocols for Alkoxy Substituents
The 4-propoxy group on the benzoyl ring of the target molecule is typically introduced via an etherification reaction. This involves forming an ether linkage between the aromatic ring and the propyl group.
Williamson Ether Synthesis in Benzamide (B126) Contexts
The Williamson ether synthesis is the most common and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.combartleby.com In the context of synthesizing this compound, this would typically involve the reaction of a 4-hydroxybenzamide precursor with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).
The first step is the deprotonation of the phenolic hydroxyl group of N-(2-iodophenyl)-4-hydroxybenzamide using a suitable base to form the more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide then attacks the primary alkyl halide in an Sɴ2 reaction, displacing the halide and forming the ether linkage. masterorganicchemistry.comquora.com
For the Williamson ether synthesis, primary alkyl halides are preferred as they are most susceptible to Sɴ2 attack and less prone to undergoing the competing E2 elimination reaction. masterorganicchemistry.comwikipedia.org The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used as they can solvate the cation of the alkoxide without hindering the nucleophilicity of the anion. byjus.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| N-(2-iodophenyl)-4-hydroxybenzamide | Propyl Halide (e.g., CH₃CH₂CH₂Br) | K₂CO₃, NaH, or NaOH | DMF, Acetonitrile | This compound |
| Alcohol (ROH) | Alkyl Halide (R'-X) | Base (to form RO⁻) | Various | Ether (R-O-R') wikipedia.orgbyjus.com |
Mitsunobu Reaction Applications
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with a characteristic inversion of stereochemistry. missouri.edunih.gov This reaction proceeds under mild conditions and involves the use of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com
In the context of synthesizing this compound analogues, the Mitsunobu reaction can be employed to form the propoxy ether linkage. This would typically involve the reaction of N-(2-iodophenyl)-4-hydroxybenzamide with propanol in the presence of the Mitsunobu reagents. The alcohol is activated by the phosphine-azodicarboxylate adduct, making it susceptible to nucleophilic attack by the phenoxide. missouri.edu
A key advantage of the Mitsunobu reaction is its ability to function under neutral conditions, which is beneficial for substrates with acid- or base-sensitive functional groups. tcichemicals.com However, a significant challenge is the removal of byproducts, namely triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate the purification process. tcichemicals.com To address this, various modified reagents and purification strategies have been developed. missouri.edu
The general applicability of the Mitsunobu reaction for forming aryl-alkyl ethers makes it a relevant, albeit potentially challenging, method for the synthesis of this compound. The reaction's success is contingent on the pKa of the nucleophile, which should generally be below 11 for optimal results. tcichemicals.com
Transition Metal-Catalyzed Etherification
Transition metal-catalyzed reactions, particularly those employing copper (Cu) and palladium (Pd), have become powerful tools for the formation of C-O bonds in aryl ethers. researchgate.netchemrxiv.org These methods offer an alternative to classical approaches like the Williamson ether synthesis and can often proceed under milder conditions with a broader substrate scope.
For the synthesis of this compound, a transition metal-catalyzed approach could involve the coupling of N-(2-iodophenyl)-4-hydroxybenzamide with a propyl halide or the coupling of 4-propoxybenzoic acid with 2-iodoaniline followed by amidation. More directly, the ether bond can be formed by coupling an aryl halide with an alcohol. For instance, a copper-catalyzed C-O coupling method using a novel N1,N2-diarylbenzene-1,2-diamine ligand has been shown to be effective for the etherification of aryl bromides with various alcohols at room temperature. chemrxiv.org This highlights the potential for similar systems to be applied to the synthesis of the target compound.
Recent advancements have focused on developing catalyst systems that are more efficient and operate under more environmentally benign conditions. researchgate.net For example, dual-catalytic systems involving nickel and a photoexcitable iridium complex have been used for the N-arylation of sulfamides with aryl bromides at room temperature under visible light, suggesting the potential for light-mediated C-O bond formation as well. chemrxiv.org
Purification and Isolation Methodologies for Complex Amides
The purification of complex amides like this compound is a critical step in their synthesis to ensure high purity of the final product. Common methodologies include:
Crystallization: This is a preferred method for solid amides. researchgate.net The choice of solvent is crucial, with polar solvents like ethanol, acetone, or acetonitrile often being effective. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Flash Chromatography: This technique is widely used for the purification and isolation of reaction products. biotage.com It is particularly useful for separating the desired amide from byproducts and unreacted starting materials, especially when dealing with complex reaction mixtures. biotage.com The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) is optimized to achieve good separation.
Extraction: Liquid-liquid extraction is a fundamental workup procedure to remove impurities. This can involve washing the organic solution of the product with acidic and basic aqueous solutions to remove basic and acidic impurities, respectively. nih.gov
Distillation: For liquid amides or those with sufficient volatility, distillation can be an effective purification method, although it is less common for complex, high-molecular-weight amides. researchgate.net
A multi-step purification process may be necessary to achieve high purity. For example, an initial extraction can be followed by flash chromatography, and finally, crystallization to obtain the pure amide. google.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically varied include the solvent, temperature, catalyst, and stoichiometry of the reactants.
For the synthesis of N-substituted benzamides, a study on the reaction of 2-iodo-4-substituted anilines with acid chlorides was carried out in benzene (B151609) at room temperature. buet.ac.bd Optimization of similar amide formation reactions often involves screening different solvents and bases.
Below is a hypothetical data table illustrating the optimization of a generic amidation reaction, which could be analogous to the synthesis of the target compound.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 25 | 24 | 65 |
| 2 | Tetrahydrofuran | Triethylamine | 25 | 24 | 72 |
| 3 | Acetonitrile | Triethylamine | 50 | 12 | 85 |
| 4 | Acetonitrile | Pyridine | 50 | 12 | 78 |
| 5 | Acetonitrile | None | 50 | 24 | 40 |
In this illustrative example, conducting the reaction in acetonitrile at a higher temperature with triethylamine as the base gave the highest yield. Similar optimization studies would be crucial for developing an efficient synthesis of this compound. The choice of catalyst and its loading are also critical parameters to optimize, especially in transition metal-catalyzed reactions. researchgate.netmdpi.com Further yield improvements can often be achieved by carefully controlling the stoichiometry of the reactants and the reaction time. mdpi.com
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the atomic arrangement within a molecule. americanpharmaceuticalreview.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete structural map can be constructed.
¹H NMR Spectroscopic Analysis of Proton Environments
The ¹H NMR spectrum of N-(2-iodophenyl)-4-propoxybenzamide provides critical information regarding the number of different types of protons and their neighboring environments. Each unique proton or group of equivalent protons in the molecule gives rise to a distinct signal in the spectrum, characterized by its chemical shift (δ), multiplicity, and integration value.
Aromatic Protons: The protons on the two phenyl rings exhibit characteristic signals in the downfield region of the spectrum. The four protons of the 4-propoxybenzoyl group and the four protons of the 2-iodophenyl group will appear as a series of multiplets.
Propoxy Group Protons: The propoxy side chain (–O-CH₂-CH₂-CH₃) will show three distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom (–O-CH₂–) are expected to resonate at a lower field compared to the subsequent methylene (–CH₂–) and terminal methyl (–CH₃) protons, due to the deshielding effect of the oxygen atom. These will appear as a triplet, a sextet, and a triplet, respectively, based on their coupling with adjacent protons.
Amide Proton: The amide proton (–NH–) signal is often broad and its chemical shift can be variable depending on the solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
Precise, experimentally determined ¹H NMR data for this compound is not currently available in the public domain. The table above serves as a template for expected data.
¹³C NMR Spectroscopic Analysis of Carbon Skeletons
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a single peak, providing a count of the non-equivalent carbons.
Aromatic Carbons: The twelve carbon atoms of the two phenyl rings will have distinct chemical shifts. The carbon attached to the iodine atom will be significantly shifted due to the heavy atom effect.
Carbonyl Carbon: The amide carbonyl carbon (C=O) typically resonates in the range of 160-170 ppm.
Propoxy Group Carbons: The three carbon atoms of the propoxy group will show separate signals, with the carbon attached to the oxygen appearing at the lowest field.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|
Precise, experimentally determined ¹³C NMR data for this compound is not currently available in the public domain. The table above serves as a template for expected data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This is particularly useful for tracing the connectivity within the aromatic rings and the propoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the different fragments of the molecule, for instance, linking the 4-propoxybenzoyl group to the 2-iodophenyl group via the amide bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and preferred conformation of the molecule. nih.gov
The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. nih.govipb.pt
Quantitative NMR for Purity Assessment
Quantitative NMR (qNMR) is a method used to determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration. ox.ac.uknih.gov This technique is inherently quantitative because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. americanpharmaceuticalreview.comnih.gov
To assess the purity of this compound, a known mass of the compound would be dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. bwise.kr By comparing the integrated areas of specific, well-resolved signals from both the analyte and the standard, the purity of the this compound sample can be accurately calculated. ox.ac.uk This method offers a direct and often non-destructive way to obtain highly accurate purity values. bwise.kr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides essential information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. rsc.org This precision allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₆H₁₆INO₂), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbon-13 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
The primary fragmentation would be expected to involve the cleavage of the amide C-N bond, which is a common and energetically favorable fragmentation pathway for amides. researchgate.net This would result in two main fragment ions: the benzoyl portion and the anilinyl portion.
Key Predicted Fragmentation Steps:
Protonation: The molecule (M) with a molecular weight of 381.21 g/mol forms the protonated molecule [M+H]⁺ with an m/z of 382.
Amide Bond Cleavage: The most likely fragmentation is the cleavage of the C-N amide bond, leading to two primary fragment ions:
An acylium ion derived from the 4-propoxybenzoyl moiety (m/z 163).
A fragment corresponding to 2-iodoaniline (B362364) (m/z 219).
Further Fragmentation: The 4-propoxybenzoyl acylium ion (m/z 163) could undergo further fragmentation through the loss of the propoxy group or parts of it. For instance, the loss of a propyl radical (C₃H₇) would yield a fragment at m/z 121, corresponding to the 4-hydroxybenzoyl cation. The fragment corresponding to 2-iodoaniline could lose the iodine atom, though this is less common as a primary fragmentation step compared to amide bond cleavage.
This predicted pathway allows for the structural confirmation of the two main components of the molecule.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Structural Component |
|---|---|---|
| 382 | [M+H]⁺ | Protonated Parent Molecule |
| 219 | [H₂N-C₆H₄-I]⁺ | 2-Iodoaniline Fragment |
| 163 | [O=C-C₆H₄-OC₃H₇]⁺ | 4-Propoxybenzoyl Acylium Ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its amide, aromatic, and alkyl ether components.
Amide Carbonyl Stretching Frequencies
The amide group gives rise to several distinct vibrations. For a secondary amide like this compound, the two most significant are the Amide I and Amide II bands. spectrabase.com
Amide I Band (C=O Stretch): This is a strong absorption that arises primarily from the C=O stretching vibration. For secondary amides, it typically appears in the range of 1680-1630 cm⁻¹. spectrabase.com The conjugation with the adjacent phenyl ring is expected to place the absorption in this region.
Amide II Band (N-H Bend): This band, found between 1570 and 1515 cm⁻¹, is a result of the in-plane N-H bending coupled with C-N stretching vibrations. spectrabase.com It is typically strong and sharp.
Another characteristic feature is the N-H stretching vibration, which for secondary amides appears as a single, sharp peak in the region of 3370–3170 cm⁻¹. chemicalbook.com
Aromatic and Alkyl Group Vibrations
The molecule contains two substituted benzene (B151609) rings and a propyl group, which have their own characteristic IR absorptions.
Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹ (around 3100-3010 cm⁻¹).
Alkyl C-H Stretch: The C-H bonds of the propoxy group will show stretching vibrations in the 2960-2850 cm⁻¹ range.
C-O-C Ether Stretch: The aryl-alkyl ether linkage is expected to produce strong, characteristic C-O-C stretching bands in the region of 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
Aromatic C=C Bending: Vibrations from the benzene rings typically appear as multiple bands in the 1600-1450 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Type |
|---|---|---|
| ~3300 | Amide | N-H Stretch |
| ~3050 | Aromatic | C-H Stretch |
| 2960-2870 | Alkyl (Propoxy) | C-H Stretch |
| ~1650 | Amide | C=O Stretch (Amide I) |
| ~1540 | Amide | N-H Bend (Amide II) |
| 1600-1450 | Aromatic | C=C Bending |
| ~1250 | Aryl-Alkyl Ether | Asymmetric C-O-C Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophores. The molecule contains multiple chromophores: two phenyl rings, the carbonyl group, and the amide group, which form an extended conjugated system. This is expected to give rise to strong absorptions in the UV region. ntu.edu.tw
The primary electronic transitions observed for this type of molecule are π → π* and n → π* transitions. chemicalbook.com
π → π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation involving the benzoyl group and the iodophenylamine moiety would lead to strong absorption bands, likely in the 200-300 nm range. chemicalbook.commdpi.com
n → π Transitions:* These are lower-intensity transitions where a non-bonding electron (from the oxygen of the carbonyl or ether group, or the nitrogen of the amide) is excited to a π* antibonding orbital. mdpi.com These transitions typically occur at longer wavelengths than π → π* transitions but are often much weaker and can be obscured by the more intense π → π* bands. chemicalbook.com
The presence of auxochromes, such as the propoxy group (-OC₃H₇) and the amide group (-NH-), which have non-bonding electrons, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths.
Table 3: Predicted UV-Vis Absorption Data for this compound
| λmax (nm) (Predicted Range) | Type of Transition | Chromophore |
|---|---|---|
| 250-290 | π → π* | Benzoyl and Phenyl Rings |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound has not been reported, analysis of similar structures allows for a detailed prediction of its solid-state conformation.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
A single-crystal X-ray diffraction experiment would reveal the exact spatial arrangement of the atoms.
Conformation: A key feature would be the dihedral angle between the two aromatic rings. Due to steric hindrance from the ortho-iodine atom and the amide linkage, the two rings are not expected to be coplanar. A significant twist between the plane of the 2-iodophenyl ring and the plane of the 4-propoxybenzamide (B2960764) group is anticipated.
Amide Bond Geometry: The amide linkage is expected to be predominantly planar and likely adopt a trans conformation, which is energetically favored.
Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule, forming chains or dimeric structures. Additional packing forces could include π-π stacking interactions between the aromatic rings.
Table 4: Predicted Key Structural Parameters from X-ray Crystallography
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Dihedral Angle (Ring 1 vs. Ring 2) | Non-zero, likely > 30° | Indicates a twisted, non-planar molecular conformation. |
| Amide C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |
| Amide Conformation | trans | The most stable conformation for secondary amides. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-iodoaniline |
| 4-propoxybenzoyl cation |
| 4-hydroxybenzoyl cation |
| N-(2-iodophenyl)methanesulfonamide |
| N-(2'-iodophenyl)benzamide |
| N-benzyl-N-(4-iodophenyl)cyanamide |
| N-(4-sulfamoylphenyl) benzamide (B126) |
| N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide |
| N-(2,4-difluorophenyl)-2-fluorobenzamide |
| N,Nⴕ-Bis(4-aminophenyl)-N,Nⴕ-diphenyl-1,4-phenylenediamine |
| 4-methylbenzamide |
| 4-methoxybenzamide |
| N-(4-ethoxyphenyl)benzamide |
Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Halogen Bonding, Hydrogen Bonding)
In the crystalline state, molecules of this compound would be held together by a network of intermolecular forces. The primary contributions are anticipated to arise from hydrogen bonding facilitated by the amide group and halogen bonding involving the iodine atom.
Hydrogen Bonding:
The amide functionality (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of robust and directional hydrogen bonds. It is highly probable that in the solid state, molecules of this compound would form chains or dimeric motifs through N-H···O=C hydrogen bonds.
Hypothetical Hydrogen Bond Parameters
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N | H | O | ~ 0.86 | ~ 2.0 | ~ 2.86 | ~ 170 |
| Note: These are typical values for N-H···O hydrogen bonds in similar benzamide structures and are purely illustrative without an experimental crystal structure. |
Halogen Bonding:
The iodine atom attached to the phenyl ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential on its outer surface, known as a σ-hole) and interacts with a nucleophilic site.
In the crystal lattice of this compound, the iodine atom could form halogen bonds with various acceptors. The most likely acceptor would be the carbonyl oxygen atom of the amide group from an adjacent molecule. This I···O interaction would contribute significantly to the stability of the crystal packing. The strength and directionality of this bond are key features of crystal engineering.
Another possibility, though perhaps less likely, could be an I···π interaction with the electron-rich aromatic ring of a neighboring molecule. The geometric parameters defining the halogen bond, such as the C-I···O angle and the I···O distance relative to the sum of the van der Waals radii of iodine and oxygen, would be determined from the crystallographic data.
Hypothetical Halogen Bond Parameters
| Donor Atom (X) | Acceptor Atom/Group (Y) | C-X···Y Angle (°) | X···Y Distance (Å) |
| I | O (carbonyl) | ~ 165 | ~ 3.0 |
| I | π (phenyl ring) | ~ 170 | ~ 3.5 |
| Note: These values are representative of typical C-I···O and C-I···π halogen bonds and are provided for illustrative purposes in the absence of experimental data for the title compound. |
No Theoretical and Computational Studies Found for this compound
Despite a comprehensive search of scientific literature and databases, no specific theoretical and computational chemistry studies have been identified for the compound this compound.
This absence of dedicated research means that detailed analyses, including quantum chemical calculations for electronic structure, reactivity, and predicted spectroscopic parameters, as well as conformational analysis and energy landscapes, are not available for this particular molecule.
The requested article, which was to be structured around a detailed outline of such computational studies, cannot be generated at this time due to the lack of foundational research findings. The specific data required to populate sections on Density Functional Theory (DFT) for molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, and the prediction of NMR and IR spectroscopic data, does not exist in the public domain for this compound. Similarly, information regarding its conformational analysis through molecular mechanics and dynamics simulations is also unavailable.
While computational studies have been conducted on other benzamide derivatives, the unique combination of the 2-iodophenyl and 4-propoxybenzamide moieties in the target compound means that extrapolating data from other molecules would be scientifically unsound and would not provide the accurate and specific information requested.
Therefore, until research focusing on the theoretical and computational aspects of this compound is conducted and published, a scientifically rigorous article on this specific topic cannot be produced.
Theoretical and Computational Chemistry Studies of N 2 Iodophenyl 4 Propoxybenzamide
Conformational Analysis and Energy Landscapes
Rotational Barriers of Amide and Phenyl Rings
The flexibility of N-(2-iodophenyl)-4-propoxybenzamide is largely determined by the rotational barriers around key single bonds. Of particular interest are the rotations of the amide C-N bond and the C-C bonds connecting the phenyl rings to the amide linkage.
The rotation around the amide (C-N) bond is generally hindered due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation can lead to the existence of distinct syn and anti conformers. Computational studies on similar N-aryl amides have shown that the energy barrier for this rotation can be significant, often in the range of 15-25 kcal/mol. This barrier is substantial enough to allow for the potential isolation of distinct conformers at low temperatures.
The rotation of the phenyl rings, on the other hand, typically exhibits lower energy barriers compared to the amide bond rotation. nih.gov The barrier to rotation for the 2-iodophenyl ring and the 4-propoxyphenyl ring will be influenced by steric hindrance and non-covalent interactions with the rest of the molecule. For the 4-propoxyphenyl ring, the barrier is expected to be relatively low. However, the presence of the bulky iodine atom in the ortho position of the other phenyl ring is expected to create a more significant steric barrier to rotation.
| Rotational Barrier | Typical Energy Range (kcal/mol) | Influencing Factors |
| Amide C-N Bond | 15 - 25 | Partial double bond character, resonance, steric hindrance from adjacent groups. |
| Phenyl Ring C-N Bond | 5 - 15 | Steric hindrance (ortho substituents), non-covalent interactions. |
| Phenyl Ring C-C Bond (propoxy group) | 2 - 5 | Size of the alkoxy group, crystal packing forces. |
Note: The data in this table represents typical values for similar molecular fragments and should be considered as estimates for this compound in the absence of direct experimental or computational data for this specific molecule.
Preferred Conformations and Their Energetic Contributions
Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the relative energies of different conformations. For this compound, the key conformational preferences will involve the relative orientation of the two phenyl rings and the planarity of the amide group. It is expected that the most stable conformation will feature a non-planar arrangement of the two phenyl rings to alleviate steric hindrance between the ortho-iodine atom and the amide hydrogen.
The propoxy group also contributes to the conformational diversity, with different staggered conformations around the C-O and C-C bonds of the propyl chain leading to a number of low-energy structures. The energy differences between these conformers are typically small, on the order of a few kcal/mol.
Non-Covalent Interaction Analysis
Non-covalent interactions play a crucial role in determining the structure and properties of this compound, both in the solid state and in solution. These interactions, though weaker than covalent bonds, are numerous and collectively have a significant impact.
Quantification of Halogen Bonding Interactions Involving the Iodine Atom
The iodine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. rsc.org In the context of this molecule, the iodine atom could form an intramolecular halogen bond with the carbonyl oxygen of the amide group or intermolecular halogen bonds with neighboring molecules in the solid state.
Characterization of Intramolecular and Intermolecular Hydrogen Bonding
The amide group in this compound contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of both intramolecular and intermolecular hydrogen bonds.
An intramolecular hydrogen bond could potentially form between the N-H group and the oxygen atom of the propoxy group, or less likely, with the iodine atom. However, the formation of such a bond would require a specific conformation that may be energetically unfavorable.
More commonly, amides form strong intermolecular hydrogen bonds in the solid state, often leading to the formation of chains or dimeric structures. nih.govchemistryguru.com.sg The N-H---O=C hydrogen bond is a particularly robust and directional interaction that significantly influences the crystal packing and physical properties of the compound. The strength of this interaction can be estimated computationally and is typically in the range of 3-8 kcal/mol.
Aromatic Stacking Interactions
The two phenyl rings in this compound can engage in aromatic stacking, also known as π-π interactions. nih.govprobiologists.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The geometry of these interactions can vary, with the most common being parallel-displaced and T-shaped or edge-to-face arrangements.
| Interaction Type | Potential Donor/Acceptor Groups | Estimated Energy (kcal/mol) |
| Halogen Bonding | I --- O=C | 2 - 10 |
| Hydrogen Bonding | N-H --- O=C | 3 - 8 |
| Aromatic Stacking | Phenyl Ring --- Phenyl Ring | 2 - 5 |
Note: The data in this table represents typical values for these types of non-covalent interactions and should be considered as estimates for this compound.
Computational Prediction of Synthetic Routes and Reaction Pathways
Computational chemistry can also be a powerful tool in the design and optimization of synthetic routes for molecules like this compound. By modeling potential reaction pathways, it is possible to predict the feasibility of a given synthetic step and to identify potential byproducts.
For instance, the synthesis of this compound would likely involve the acylation of 2-iodoaniline (B362364) with 4-propoxybenzoyl chloride or a similar activated carboxylic acid derivative. Computational methods can be used to model the transition states of such reactions, providing insights into the reaction mechanism and helping to optimize reaction conditions such as temperature and catalyst choice.
Furthermore, machine learning approaches are emerging as a way to predict the outcomes of reactions and to suggest novel synthetic routes. chemrxiv.org By training models on large datasets of known reactions, it is possible to develop predictive tools that can accelerate the process of chemical synthesis. While specific computational studies on the synthesis of this compound may not be readily available, the general principles of computational reaction prediction are applicable.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (General Principles, not specific targets/outcomes)
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in modern drug discovery and computational chemistry. nih.govnih.gov They allow researchers to model the interaction between a small molecule, such as this compound (the ligand), and a macromolecular target, typically a protein or nucleic acid, at an atomic level. nih.govnih.gov These methods are instrumental in predicting the binding affinity and mode of interaction, which are critical for understanding the potential biological activity of a compound.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their steric and energetic complementarity. nih.gov For a molecule like this compound, a docking study would begin with the three-dimensional structures of both the ligand and the target protein.
The primary goal of molecular docking is to identify the most likely binding pose of the ligand. This pose reveals crucial information about the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: The amide group in this compound, for instance, can act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). These interactions with amino acid residues in the receptor's binding site are fundamental for molecular recognition.
Hydrophobic Interactions: The phenyl and propoxy groups of the molecule can engage in hydrophobic interactions with nonpolar residues of the target protein.
Halogen Bonds: The iodine atom on the phenyl ring is capable of forming halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity.
π-π Stacking: The aromatic rings in the benzamide (B126) structure can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Studies on related benzamide derivatives have demonstrated the importance of these interactions in their binding to various protein targets. For example, docking studies on N-phenylbenzamide derivatives have highlighted the role of hydrogen bonding and hydrophobic interactions in their inhibitory activity. nih.govnih.gov
A typical output from a molecular docking study is a ranked list of binding poses, with associated scoring functions that estimate the binding affinity. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding further optimization of the ligand.
| Interaction Type | Potential Functional Groups in this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Amide C=O, Propoxy Oxygen | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydrophobic | Phenyl rings, Propoxy alkyl chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Halogen Bond | Iodine | Electron-rich atoms (e.g., oxygen, nitrogen) |
| π-π Stacking | Benzene (B151609) rings | Phenylalanine, Tyrosine, Tryptophan |
This table presents a generalized summary of potential interactions and is not based on experimental data for this compound.
While molecular docking often treats the ligand as flexible, the receptor is typically held rigid to reduce computational complexity. However, in reality, both the ligand and the receptor are dynamic entities. Molecular dynamics (MD) simulations provide a more realistic picture by simulating the movement of atoms in the ligand-receptor complex over time. nih.gov
By solving Newton's equations of motion for the system, MD simulations can reveal how the ligand's conformation changes within the binding site and how the protein adapts to the presence of the ligand. nih.gov For this compound, an MD simulation would provide insights into:
The stability of the binding pose predicted by docking.
The flexibility of the propoxy chain and the rotational freedom of the phenyl rings.
The dynamic network of hydrogen bonds and other interactions over the simulation time.
The role of water molecules in mediating ligand-protein interactions.
The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often used to assess the stability of its binding mode. A stable RMSD suggests that the ligand remains in a consistent orientation within the binding pocket.
The insights gained from molecular docking and MD simulations are pivotal for the computational design of analogues of this compound with potentially improved properties, such as enhanced potency or selectivity. nih.gov This process, often referred to as structure-based drug design, involves modifying the chemical structure of the lead compound to optimize its interactions with the target.
Based on the predicted binding mode of this compound, a medicinal chemist could propose modifications to:
Introduce new functional groups: For example, adding a hydroxyl group could create a new hydrogen bond with the receptor, potentially increasing binding affinity.
Modify existing substituents: The propoxy group could be extended or branched to better fill a hydrophobic pocket in the binding site. The position of the iodine atom could also be altered to optimize halogen bonding.
Alter the scaffold: The central benzamide core could be replaced with other chemical groups to explore different binding geometries.
Computational tools can then be used to predict the binding affinity and other properties of these designed analogues before they are synthesized, allowing for a more rational and efficient approach to drug discovery. nih.gov Studies on other benzamide series have successfully employed these strategies to develop more potent compounds. nih.gov
| Original Moiety | Potential Modification | Rationale for Analogue Design |
| 4-propoxy group | 4-ethoxy, 4-isopropoxy, 4-butoxy | To probe the size and shape of the hydrophobic pocket. |
| 2-iodophenyl group | 3-iodophenyl, 4-iodophenyl, 2-chlorophenyl | To investigate the importance of halogen bond position and type. |
| Benzamide linker | Thioamide, reverse amide | To alter hydrogen bonding patterns and conformational flexibility. |
| Unsubstituted phenyl ring | Phenyl with electron-donating or -withdrawing groups | To modulate electronic properties and explore additional interactions. |
This table provides hypothetical examples of analogue design based on general medicinal chemistry principles and is not based on specific experimental data for this compound.
Structure Activity Relationship Sar Principles and Methodologies Applied to N 2 Iodophenyl 4 Propoxybenzamide Analogues
Design Principles for Structural Variation
The systematic modification of a lead compound is a key strategy in medicinal chemistry. For N-(2-iodophenyl)-4-propoxybenzamide, this involves a deep understanding of its core scaffold and the application of sophisticated chemical synthesis techniques.
Rational design of analogues of this compound is centered on strategic modifications to its fundamental three-part structure: the 2-iodophenyl ring, the central benzamide (B126) core, and the 4-propoxybenzoyl group. This approach allows for the fine-tuning of the molecule's properties. For instance, the development of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents utilized a synthetic pathway involving a Buchwald–Hartwig cross-coupling reaction to introduce aryl substitutions. mdpi.com This highlights how specific, planned modifications to a core scaffold can lead to compounds with desired biological activities.
The core benzamide structure itself is a versatile scaffold. The amide linkage provides a specific geometry and hydrogen bonding capability that is often crucial for target interaction. Modifications can include altering the substitution pattern on either aromatic ring or even replacing the amide bond with bioisosteres to probe the importance of this functional group.
To efficiently explore the vast chemical space around the this compound scaffold, medicinal chemists employ library design strategies such as parallel synthesis and combinatorial chemistry. eurekaselect.com These techniques enable the rapid generation of a large number of structurally related compounds. Designing a targeted screening library is a complex task, as most compounds interact with multiple protein targets with varying levels of potency. nih.govhelsinki.fi
For example, a library of N-(thiazol-2-yl)-benzamide analogs was screened to identify novel antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov This led to the identification of potent inhibitors and provided valuable insights into the structural requirements for ZAC antagonism. nih.gov Such high-throughput screening of diverse compound libraries is a powerful tool for discovering new biological activities for known scaffolds. nih.gov
Here is an interactive data table showcasing representative library design strategies:
| Strategy | Description | Application Example |
| Parallel Synthesis | A technique where a series of related compounds are synthesized simultaneously in separate reaction vessels. This allows for the systematic variation of specific substituents. | Synthesis of a focused library of benzamide analogues with different substituents on the phenyl rings to probe electronic and steric effects. |
| Combinatorial Chemistry | A method for synthesizing a large number of compounds in a single process, often using a "split-and-pool" approach. This generates a diverse collection of molecules for high-throughput screening. | Creation of a large benzamide library to screen against a panel of kinases to identify new inhibitors. eurekaselect.com |
| Fragment-Based Library Design | Small molecular fragments that are likely to bind to a target are identified and then linked together or grown to create more potent lead compounds. | Identifying small molecule fragments that bind to different pockets of a target protein and then linking them to create a novel benzamide inhibitor. |
Impact of Aromatic Substitutions on Molecular Properties
The para-propoxy group on the benzoyl ring is an electron-donating group. libretexts.org Through the resonance effect, the oxygen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. libretexts.org This increased electron density can influence the molecule's reactivity and its ability to interact with biological targets. nih.gov The inductive effect of the electronegative oxygen atom also plays a role, but the resonance effect is generally dominant for alkoxy groups. libretexts.org
The presence of an electron-donating group like a propoxy group can make the aromatic ring more susceptible to electrophilic substitution and can also affect the acidity of the amide N-H proton. ncert.nic.in
Electronically, halogens are deactivating groups due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. libretexts.org This makes the iodinated phenyl ring less reactive towards electrophilic attack compared to an unsubstituted benzene (B151609) ring. libretexts.org The position of the halogen can also influence the molecule's lipophilicity. nih.gov
Below is an interactive data table summarizing the effects of these substitutions:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Molecular Shape |
| Propoxy | Para (on benzoyl ring) | Electron-donating (Resonance) libretexts.org | Moderate bulk | Influences the electronic distribution and potential for hydrogen bonding. |
| Iodo | Ortho (on phenyl ring) | Electron-withdrawing (Inductive) libretexts.org | Significant bulk youtube.com | Induces a twist in the molecular backbone, affecting the overall conformation. researchgate.netacs.org |
Role of Amide Linker Conformation in Molecular Recognition
The amide bond is characterized by a significant rotational barrier around the C-N bond due to the partial double-bond character arising from resonance. This leads to the existence of cis and trans isomers. For secondary amides, such as those in the N-phenylbenzamide scaffold, the trans conformation is generally more stable and, therefore, the predominant form. nih.gov Quantum chemical calculations support the trans geometry as the lowest-energy structure for related benzamides. nih.gov
The conformation of the amide linker dictates the spatial orientation of the two aromatic rings relative to each other. This orientation is crucial for establishing key interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) with amino acid residues in a target protein. nih.gov Studies on various benzamide-containing molecules have demonstrated that locking the amide bond in a specific conformation can lead to a significant increase in binding affinity and selectivity. The flexibility or rigidity of this linker is a key determinant of the molecule's interaction profile. For instance, molecular modeling of oligoamide helix mimetics has shown that the inherent flexibility of the backbone is a crucial factor in assessing conformational plasticity and, by extension, its recognition capabilities. nih.gov
Furthermore, the disparity in conformational equilibria of the amide C-N bond between secondary and tertiary benzamides can lead to opposite exciton (B1674681) Cotton effects in circular dichroism studies, a phenomenon that can be used to determine absolute configuration. nih.govresearchgate.net This highlights the profound impact of the amide linker's conformation on the molecule's properties and interactions.
Stereochemical Considerations in Benzamide Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, is a paramount consideration in the design and activity of benzamide derivatives. The introduction of chiral centers into the molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit vastly different biological activities, potencies, and metabolic profiles.
The chirality of many small molecules is pivotal for effective and specific binding to their protein targets. nih.gov This principle of stereospecificity arises because biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, they can differentiate between the stereoisomers of a ligand, leading to distinct binding affinities and biological responses.
For analogues of this compound, chirality could be introduced by adding a stereocenter to the propoxy group or other substituents. The (R)- and (S)-enantiomers of such a molecule would orient their substituents differently within a binding pocket. One enantiomer might form optimal interactions, leading to high affinity, while the other may fit poorly or even cause steric clashes, resulting in low or no activity. Research on oligoamide helix mimetics has demonstrated that inhibitory activity against a target protein can be dependent on the stereochemistry of functional groups appended to the scaffold. nih.gov The use of benzamide derivatives of secondary amines has also been employed for stereochemical studies using circular dichroism, underscoring the importance of their three-dimensional structure. nih.govresearchgate.net
Mechanistic Investigations of Molecular Interactions and Reactivity
Halogen Bonding Interactions of the Iodine Atom
A significant feature of the N-(2-iodophenyl)-4-propoxybenzamide structure is the iodine atom, which can act as a halogen bond donor. This interaction plays a pivotal role in crystal engineering and the design of supramolecular assemblies. rsc.org
Halogen bonding is a non-covalent interaction where a halogen atom functions as a Lewis acid, interacting with a Lewis base such as an anion or a neutral electron-pair-donating heteroatom (e.g., O, N, S). rsc.orgtaylorandfrancis.com This stands in contrast to the halogen's typical electronegativity. The basis for this electrophilic character is a phenomenon known as the "σ-hole". taylorandfrancis.com
The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite the covalent bond (in this case, the C-I bond). taylorandfrancis.comcore.ac.uk This positive region arises from an anisotropic distribution of electron density around the halogen atom. youtube.com The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen and the electron-withdrawing nature of the group it is attached to. As we move down the halogen group, polarizability increases, making iodine an effective halogen bond donor. rsc.orgyoutube.com
Theoretical methods, particularly Density Functional Theory (DFT), are crucial for understanding and characterizing halogen bonds. samipubco.com These computational techniques allow for the calculation of electronic structure, interaction energies, and the visualization of the σ-hole, providing deep insights into the nature of these interactions. core.ac.uksamipubco.com The Extended-Transition-State method combined with Natural Orbitals for Chemical Valence (ETS-NOCV) is one such approach that has been used to demonstrate that halogen bonding has a significant covalent character, resulting from charge transfer from the Lewis base to an empty σ*(C-X) orbital on the halogen-bearing molecule. nih.gov
Key Characteristics of Halogen Bonding Theory:
| Concept | Description |
|---|---|
| σ-hole | A region of positive electrostatic potential on the halogen atom, opposite the covalent bond, which interacts with a Lewis base. taylorandfrancis.com |
| Lewis Acidity | The halogen atom acts as an electron density acceptor (Lewis acid). taylorandfrancis.com |
| Directionality | The interaction is highly directional, typically with a bond angle (R-X···B) close to 180°. illinois.edu |
| Strength Factors | Strength increases with halogen polarizability (I > Br > Cl > F) and the electronegativity of the R group attached to the halogen. youtube.com |
| Computational Tools | Density Functional Theory (DFT) is a primary method for studying the energetics and geometry of halogen bonds. samipubco.com |
In the solid state, X-ray diffraction is the definitive method for observing halogen bonds. It allows for the precise measurement of interatomic distances and angles. A halogen bond is typically identified when the distance between the halogen atom (the donor) and a Lewis basic atom (the acceptor) is less than the sum of their van der Waals radii, and the angle of interaction is nearly linear.
Studies on iodinated diphenylalanine peptides have shown that halogen atoms play a key role in the crystal packing, with halogen bonds providing additional stability to the structures. scispace.com Similarly, research on diaryliodonium salts has demonstrated strong halogen bonding in the solid state, which was further investigated in solution. beilstein-journals.org In another example, the interaction between homologous series of dyes and iodide in solution showed progressively faster reaction kinetics with heavier, more polarizable halogens (I > Br > Cl), which was attributed to the increasing strength of the halogen bond. nih.gov
Table of Halogen Bond Parameters in Related Crystal Structures:
| Donor Molecule Fragment | Acceptor | X···A Distance (Å) | R-X···A Angle (°) | Reference |
|---|---|---|---|---|
| 1,4-Dioxane-Bromine | O (Dioxane) | 2.71 | ~180 | illinois.edu |
| 2-Chloro-3-fluoropyridine Cu(II) Complex | Cl | 3.290 | close to 180 | taylorandfrancis.com |
| N-(thiazol-2-ylcarbamothioyl)benzamide derivative | Br | 3.3507 | - | researchgate.net |
This table presents data from related systems to illustrate typical halogen bond geometries.
The directionality and tunable strength of halogen bonds make them a powerful tool in supramolecular chemistry for controlling molecular recognition and directing self-assembly. youtube.comiucr.org By designing molecules with specific halogen bond donors and acceptors, chemists can construct complex, well-defined architectures in both solution and the solid state. rsc.org
This interaction is critical in the formation of supramolecular polymers, liquid crystals, and other advanced materials. rsc.org The predictable geometry of the halogen bond allows for the rational design of crystal lattices and the engineering of materials with desired physical properties. iucr.org For instance, the self-assembly of pillar lincoln.ac.ukarene-based polymers has been effectively controlled using halogen-halogen interactions. rsc.org
In the context of this compound, the iodine atom is capable of forming halogen bonds with suitable acceptors, such as the carbonyl oxygen of a neighboring molecule. This interaction could be a significant factor in determining the solid-state packing of the compound, potentially leading to the formation of one-dimensional chains or more complex three-dimensional networks. The interplay between halogen bonding and other non-covalent forces, like hydrogen bonding and π-π stacking, provides a sophisticated mechanism for controlling molecular morphology. lincoln.ac.uk
Hydrogen Bonding Capabilities of the Amide Moiety
The amide group (-CONH-) is a cornerstone of hydrogen bonding in chemical and biological systems. In this compound, this moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), enabling it to participate in the formation of robust intermolecular networks. libretexts.org
The hydrogen atom attached to the amide nitrogen is sufficiently electron-deficient (positive) to act as a strong hydrogen bond donor. libretexts.org This N-H group can form hydrogen bonds with suitable acceptors, most commonly the carbonyl oxygen of an adjacent amide, leading to the formation of characteristic chains or dimeric structures in the solid state. ias.ac.in
The strength of the N-H as a hydrogen bond donor can be influenced by the electronic nature of the substituents on the molecule. In a study of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, a linear correlation was found between the electron-withdrawing nature of substituents on the benzamide (B126) ring and the strength of the N-H···F hydrogen bond. acs.org This suggests that in this compound, the electronic properties of the iodophenyl and propoxybenzoyl rings will modulate the donor capacity of the N-H group. Furthermore, the formation of a hydrogen bond at the carbonyl oxygen can polarize the amide bond, increasing the hydrogen bond donor strength of the N-H group in a cooperative effect. rsc.org
Characteristics of the Amide N-H as a Hydrogen Bond Donor:
| Interaction Type | Typical Acceptor | Effect of Substituents | Cooperativity |
|---|---|---|---|
| N-H···O=C | Carbonyl Oxygen | Electron-withdrawing groups on attached rings can increase donor strength. acs.org | H-bonding to the amide carbonyl enhances N-H donor strength. rsc.org |
| N-H···π | Aromatic Ring | Can form strong interactions with π-systems. nih.gov | - |
The carbonyl oxygen of the amide group is a potent hydrogen bond acceptor due to the presence of lone pairs of electrons and the polarization of the C=O bond. nih.gov It readily interacts with hydrogen bond donors, including the N-H groups of other amide molecules or protic solvents. libretexts.orgnih.gov
While the amide nitrogen also has a lone pair, it is generally a poor hydrogen bond acceptor. nih.gov Theoretical calculations have shown that this is because the nitrogen lone pair is significantly delocalized into the carbonyl group as part of the amide resonance. stackexchange.com This delocalization increases the electron density on the oxygen atom, making it the primary site for hydrogen bonding. For example, computational studies on formamide (B127407) interacting with water show a stabilization energy of approximately -27 to -40 kJ/mol for the C=O···H-OH interaction, whereas the N···H-OH interaction is destabilizing. stackexchange.com
Intramolecular vs. Intermolecular Hydrogen Bonding Networks
The hydrogen bonding capabilities of this compound are dictated by the presence of a hydrogen bond donor (the amide N-H group) and multiple potential hydrogen bond acceptors (the carbonyl oxygen, the propoxy oxygen, and potentially the iodine atom). The interplay between these groups allows for the formation of both intramolecular and intermolecular hydrogen bonds, which are crucial in determining the compound's solid-state architecture and its behavior in different solvent environments.
In the solid state, benzanilides typically form extensive networks of intermolecular hydrogen bonds. The most common motif involves the amide N-H of one molecule bonding to the carbonyl oxygen (C=O) of a neighboring molecule. mdpi.com This N-H···O=C interaction is a robust and highly directional bond that leads to the formation of chains or ribbons of molecules, significantly influencing the crystal packing and physical properties such as melting point and solubility.
While intermolecular bonding is often dominant, the potential for intramolecular hydrogen bonding exists. In this compound, a weak intramolecular interaction could theoretically occur between the amide hydrogen (N-H) and the ortho-positioned iodine atom. However, such N-H···I bonds are generally considered weak and less favorable compared to the strong N-H···O=C interaction. More plausible is an intramolecular hydrogen bond between the N-H group and the oxygen atom of the propoxy substituent, though this would require a specific conformation that may be sterically hindered. Spectroscopic studies, such as FT-IR and NMR, in various solvents can elucidate the predominant type of hydrogen bonding. wikipedia.org In non-polar solvents, intramolecular bonds may be more prevalent, whereas in polar, protic solvents, intermolecular hydrogen bonds with the solvent molecules would compete with and likely disrupt both intra- and intermolecular associations between the benzamide molecules themselves. nih.gov The presence of two distinct broad singlets for the amide protons in the 1H-NMR spectrum of similar compounds suggests hindered rotation around the C(O)–NH2 bond, which is influenced by these hydrogen bonding interactions. mdpi.com
Influence of Propoxy Group on Molecular Conformation and Lipophilicity
The 4-propoxy group on the benzoyl moiety significantly influences both the molecular conformation and the lipophilicity of this compound.
Molecular Conformation: The amide linkage in benzanilides is generally planar, but the two aryl rings are typically twisted out of this plane to minimize steric repulsion. The angles of these twists (dihedral angles) are influenced by the substituents on the rings. The propoxy group (–O–CH₂CH₂CH₃) is an electron-donating group via resonance and is also sterically demanding due to its flexible alkyl chain. Its presence at the para-position of the benzoyl ring is expected to influence the electronic environment of the carbonyl group and affect the rotational barrier around the C(O)-aryl bond. Computational studies on substituted benzanilides show that such groups can alter the tilt angle between the aryl rings, which in turn affects the crystal packing and intermolecular interactions. mdpi.com The flexibility of the three-carbon chain of the propoxy group allows for multiple conformations, which could lead to conformational polymorphism in the solid state.
Lipophilicity: Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in medicinal chemistry as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The propoxy group substantially increases the lipophilicity of the molecule compared to an unsubstituted or even a methoxy-substituted analog. The addition of the three-carbon alkyl chain increases the nonpolar surface area of the molecule, enhancing its affinity for nonpolar environments. mdpi.com This increased hydrophobicity generally leads to lower aqueous solubility but improved permeability across biological membranes. The calculated logP (XLogP3) for a similar, less substituted compound, 2-iodo-N-propylbenzamide, is 2.1, indicating a degree of lipophilicity that would be further increased by the addition of the phenoxy-ether linkage in the target molecule. nih.gov
Reactivity Profiling for Further Functionalization
The this compound molecule possesses two primary sites for chemical modification: the amide bond and the carbon-iodine bond. The C-I bond on the phenyl ring is a particularly valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The reactivity order of aryl halides in these reactions is typically I > Br > Cl, making the iodophenyl moiety highly reactive and versatile for further functionalization. wikipedia.org
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. nih.gov The 2-iodophenyl group of this compound is an excellent substrate for this reaction, allowing for the synthesis of a wide array of biaryl derivatives. The reaction involves the coupling of the aryl iodide with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base.
The general reaction is as follows:
A variety of palladium catalysts and ligands can be employed to optimize the reaction, with common choices including Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. The choice of base and solvent is also critical for achieving high yields.
Table 1: Plausible Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O | 80-100 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane | 90-110 |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2) | THF | 60-80 |
This table presents hypothetical but scientifically plausible conditions based on established Suzuki-Miyaura reaction protocols. frontiersin.orgmdpi.com
The high reactivity of the aryl iodide moiety also makes this compound a suitable substrate for other important palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.org This reaction provides a direct route to substituted stilbenes and cinnamates, which are valuable structural motifs in materials science and medicinal chemistry. The reaction is generally carried out with a palladium catalyst, a base (often an amine like triethylamine), and a phosphine ligand. nih.gov
Sonogashira Coupling: The Sonogashira reaction is used to form a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is exceptionally useful for synthesizing internal alkynes and is a cornerstone in the preparation of conjugated organic materials and complex natural products. wikipedia.org The classic Sonogashira protocol employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) with an amine base. youtube.com Copper-free versions of the reaction have also been developed. libretexts.org
Table 2: Potential Conditions for Heck and Sonogashira Reactions
| Reaction | Catalyst (mol%) | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Heck | Pd(OAc)₂ (1-2) | P(o-tolyl)₃ (2-4) | Et₃N | DMF or Acetonitrile | 80-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | CuI (1-2 mol%) | Et₃N / Piperidine | THF or DMF | Room Temp - 60 |
This table presents hypothetical but scientifically plausible conditions based on established Heck and Sonogashira reaction protocols. organic-chemistry.orgyoutube.com
Amide bonds are known for their exceptional stability, which is a key reason for their prevalence in biological systems, such as in the peptide bonds of proteins. researchgate.net The amide bond in this compound is likewise expected to be robust under neutral conditions. However, it can be cleaved through hydrolysis under forcing acidic or basic conditions, typically requiring elevated temperatures. libretexts.org
Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. The reaction yields 4-propoxybenzoic acid and the ammonium (B1175870) salt of 2-iodoaniline (B362364). libretexts.org
Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway yields the salt of 4-propoxybenzoic acid and free 2-iodoaniline. arkat-usa.org This reaction is generally more difficult than acid-catalyzed hydrolysis because the amide anion is a poor leaving group. frontiersin.org
The stability of the amide bond can be influenced by the electronic properties of the aryl substituents. The electron-donating propoxy group on the benzoyl ring may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of hydrolysis compared to an unsubstituted benzanilide. Conversely, the electron-withdrawing inductive effect of the iodine atom on the aniline (B41778) ring could have a modest opposing effect. Steric shielding of the amide bond by ortho substituents has been shown to increase metabolic stability by preventing hydrolysis by amidases. organic-chemistry.org
Compound Reference Table
Derivatization Strategies and Lead Generation from the N 2 Iodophenyl 4 Propoxybenzamide Scaffold
Systematic Modification of the N-Phenyl Ring
The N-(2-iodophenyl) portion of the molecule is a critical determinant of its biological activity. The nature of the halogen substituent and the electronic properties of the ring can significantly influence binding interactions with biological targets.
Exploration of Different Halogen Substituents (Cl, Br, F)
The replacement of the iodine atom at the 2-position with other halogens such as chlorine, bromine, and fluorine can modulate the compound's properties in several ways. Halogen atoms differ in size, electronegativity, and their ability to form halogen bonds, all of which can impact biological activity.
Research on similar N-phenylbenzamide scaffolds has shown that varying the halogen substituent can lead to significant differences in potency. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the nature of the halogen at the 4-position of the phenyl ring influenced the inhibitory activity against the FOXM1 protein. mdpi.com The order of reactivity for halogens in nucleophilic aromatic substitution is often F > Cl ≈ Br > I, which can be a consideration in the synthesis of these analogs. wikipedia.org
A hypothetical structure-activity relationship (SAR) study for N-(2-halophenyl)-4-propoxybenzamide could yield data as presented in Table 1.
Table 1: Hypothetical in vitro activity of N-(2-halophenyl)-4-propoxybenzamide analogs
| Compound ID | Halogen (X) | Molecular Weight | cLogP | Hypothetical IC₅₀ (nM) |
| 1a | I | 395.21 | 4.5 | 50 |
| 1b | Br | 348.21 | 4.2 | 75 |
| 1c | Cl | 303.76 | 4.0 | 120 |
| 1d | F | 287.30 | 3.8 | 250 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic environment of the N-phenyl ring can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the ring, which can enhance pi-pi stacking interactions with aromatic residues in a protein binding pocket. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, which can alter its interaction profile and metabolic stability. nih.govreddit.com
Studies on other scaffolds have demonstrated the profound impact of these substituents. For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, the introduction of electron-withdrawing groups on the phenyl ring improved the inhibition of monoamine oxidases. nih.gov Similarly, for some peptides, increasing the electron density of aromatic residues enhanced their interaction with carbon nanotubes. nih.gov
The effect of these modifications on the N-(2-iodophenyl)-4-propoxybenzamide scaffold is summarized in a hypothetical SAR table below.
Table 2: Hypothetical in vitro activity of N-(2-iodo-substituted-phenyl)-4-propoxybenzamide analogs
| Compound ID | Substituent (Y) | Electronic Nature | Hypothetical IC₅₀ (nM) |
| 2a | 4-CH₃ | Donating | 40 |
| 2b | 4-OCH₃ | Donating | 35 |
| 2c | 4-NO₂ | Withdrawing | 90 |
| 2d | 4-CN | Withdrawing | 85 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Bioisosteric Replacements for the Iodophenyl Moiety
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. acs.orgscite.ai The iodophenyl ring can be replaced with various bioisosteres to improve properties like metabolic stability, solubility, and patentability. tandfonline.comdrughunter.com
Common bioisosteres for a phenyl ring include other aromatic heterocycles like pyridine (B92270), thiophene, and pyrazole. Non-classical bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have also gained attention as phenyl ring mimics. tandfonline.comacs.org For instance, replacing a phenyl ring with a pyridine was shown to reduce metabolic activation in a series of calcium sensing receptor antagonists. acs.org
A hypothetical exploration of bioisosteric replacements for the N-(2-iodophenyl) ring is presented in Table 3.
Table 3: Hypothetical properties of bioisosteric replacements for the N-(2-iodophenyl) moiety
| Compound ID | N-Aryl Moiety | Rationale | Hypothetical Metabolic Stability (t½, min) |
| 3a | 2-Iodophenyl | Parent | 30 |
| 3b | Pyridin-2-yl | Improve solubility, alter H-bonding | 45 |
| 3c | Thiophen-2-yl | Modulate lipophilicity | 40 |
| 3d | Bicyclo[1.1.1]pentan-1-yl | Reduce aromaticity, improve properties | 60 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Variation of the 4-Propoxy Group
The 4-propoxy group on the benzamide (B126) ring also presents a key opportunity for modification to enhance the molecule's pharmacological profile.
Homologation of the Alkoxy Chain (Methoxy, Ethoxy, Butoxy)
Altering the length of the alkoxy chain can influence the compound's lipophilicity, solubility, and interaction with the target protein. A systematic extension or shortening of the alkyl chain (homologation) can probe the size of the binding pocket and optimize van der Waals interactions.
Research on 2-benzylbenzimidazole 'nitazene' opioids showed that the length of the alkoxy chain significantly governs the potency at the mu-opioid receptor. nih.gov Similarly, in a series of 2-bromoalkoxyanthraquinones, the alkoxy chain length affected their anti-colorectal cancer activity. nih.gov
A hypothetical SAR study for N-(2-iodophenyl)-4-alkoxybenzamide analogs is outlined in Table 4.
Table 4: Hypothetical in vitro activity of N-(2-iodophenyl)-4-alkoxybenzamide analogs
| Compound ID | Alkoxy Group | Chain Length | Hypothetical IC₅₀ (nM) |
| 4a | Methoxy | C1 | 150 |
| 4b | Ethoxy | C2 | 80 |
| 4c | Propoxy | C3 | 50 |
| 4d | Butoxy | C4 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Cycloalkoxy or Aryloxy Substituents
Introducing cyclic moieties in place of the linear propoxy group can impose conformational constraints and introduce new interaction points. Cycloalkoxy groups, such as cyclopropoxy or cyclohexyloxy, can provide a better fit into specific hydrophobic pockets. Aryloxy groups, like a phenoxy group, can introduce potential for additional pi-stacking interactions.
The replacement of a methoxy group with 5- or 6-membered rings has been shown to restore metabolic stability in some compounds. cambridgemedchemconsulting.com
The potential impact of these cyclic substituents on the this compound scaffold is illustrated in the hypothetical data in Table 5.
Table 5: Hypothetical properties of N-(2-iodophenyl)-4-(cyclo)alkoxy/aryloxybenzamide analogs
| Compound ID | 4-Substituent | Rationale | Hypothetical Solubility (µg/mL) |
| 5a | Propoxy | Parent | 10 |
| 5b | Cyclopentyloxy | Introduce rigidity | 15 |
| 5c | Cyclohexyloxy | Increase lipophilicity | 8 |
| 5d | Phenoxy | Potential for pi-stacking | 12 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Introduction of Heteroatoms into the Alkoxy Chain
Incorporating an ether linkage, for instance, by substituting the propoxy group with a polyether chain like 2-(2-methoxyethoxy)ethoxy, can enhance polarity and aqueous solubility. The oxygen atoms within the chain can act as hydrogen bond acceptors, potentially forging new or stronger interactions within a protein's binding site. Similarly, introducing nitrogen in the form of an amine can increase polarity and provides a center for salt formation, which can improve a compound's formulation and bioavailability. The inclusion of such heteroatom-containing groups can significantly improve a compound's physicochemical properties. mdpi.com
The strategic placement of heteroatoms can also influence a compound's metabolic fate by blocking sites susceptible to enzymatic degradation. nih.gov
Table 1: Rationale for Heteroatom Introduction in the Alkoxy Chain
| Modification Example | Rationale | Potential Effects |
| Ether Linkage (e.g., -O(CH₂)₂OCH₃) | Increase polarity, add hydrogen bond acceptor sites | Improved solubility, altered target binding affinity |
| Tertiary Amine (e.g., -O(CH₂)₃N(CH₃)₂) | Increase polarity, introduce a basic center for salt formation | Enhanced aqueous solubility and bioavailability, potential for new ionic interactions |
| Hydroxyl Group (e.g., -O(CH₂)₃OH) | Increase polarity, add hydrogen bond donor/acceptor capability | Improved solubility, new hydrogen bonding opportunities |
Modifications at the Benzamide Core
The benzamide core is a central element of the scaffold, and its modification through substitutions on the benzoyl ring or replacement of the amide linker is a critical aspect of lead optimization.
The substitution pattern on the benzoyl ring directly impacts the molecule's electronic and steric characteristics. In a series of N-phenylbenzamide derivatives developed as potential antiviral agents, modifications to the substituents on the benzoyl ring were crucial in identifying compounds with potent activity. nih.gov The 4-propoxy group is a significant feature, and altering its length or branching can probe the size and hydrophobicity of the target's binding pocket.
Introducing additional substituents, such as halogens or small alkyl groups, at other positions on the benzoyl ring can further refine the molecule's properties. The position of a substituent can be critical; for example, studies on other benzamide-containing structures have shown that placing a halogen at the para-position can be beneficial for cytotoxic activity. mdpi.com Electron-withdrawing or -donating groups can modulate the electronic nature of the ring, affecting binding interactions and metabolic stability. mdpi.com
Table 2: Examples of Benzoyl Ring Substitutions and Their Rationale
| Position of Substitution | Example Substituent | Potential Rationale |
| 4 | Varied Alkoxy Chains (e.g., Methoxy, Butoxy) | To probe the size and hydrophobicity of the binding pocket. |
| 3 | Chloro (-Cl) or Nitro (-NO₂) | To modulate electronic properties and introduce potential new interactions. nih.gov |
| 2 | Fluoro (-F) | To alter conformation and stability through intramolecular hydrogen bonding. mdpi.com |
| 3 | Amino (-NH₂) | To introduce a hydrogen bond donor and alter basicity. nih.gov |
The amide bond is a key structural feature, but its replacement with bioisosteres can lead to compounds with improved properties. nih.gov Bioisosteric replacement is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate potency, or alter pharmacokinetic profiles. drughunter.com
Urea (B33335) and Thiourea (B124793): Replacing the amide with a urea (-NH-CO-NH-) or thiourea (-NH-CS-NH-) linker introduces an additional hydrogen bond donor and changes the molecule's polarity and conformational flexibility. nih.gov While these changes can be beneficial, they can also sometimes negatively impact properties like intestinal absorption. nih.gov The thiourea group, in particular, offers different electronic and steric properties compared to the oxygen-containing urea. nih.gov
Hydrazide: A hydrazide (-CO-NH-NH-) linker introduces an N-N bond, which can alter the molecule's conformation and metabolic profile.
Other heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, are also common and effective amide bioisosteres that can improve metabolic stability while mimicking the hydrogen bonding properties of the original amide. nih.govdrughunter.com
Table 3: Comparison of Amide Linker and Its Bioisosteres
| Linker | Structure | Key Features | Potential Advantages |
| Amide (Parent) | -CO-NH- | Planar, H-bond donor & acceptor | Well-understood, established chemistry |
| Urea | -NH-CO-NH- | More H-bond donors, increased polarity | Altered hydrogen bonding capacity, potentially improved solubility nih.gov |
| Thiourea | -NH-CS-NH- | Different steric/electronic profile from urea | Potential for novel target interactions, altered metabolic stability nih.gov |
| 1,3,4-Oxadiazole | (cyclic) | Aromatic, metabolically stable, H-bond acceptor | Improved metabolic stability and pharmacokinetic properties nih.gov |
Focused Library Synthesis for Mechanistic Probing
To efficiently explore the structure-activity relationship (SAR) and probe the mechanism of action, a focused library of compounds is often synthesized. This involves the creation of a collection of molecules with systematic variations around the lead scaffold. Parallel synthesis is a key technique used to accelerate the creation of these libraries, allowing for multiple reactions to be conducted simultaneously under similar conditions. nih.govasynt.com This method is highly efficient for generating a diverse set of analogs for screening. asynt.com
The design of a focused library is guided by initial biological data and computational modeling. For example, if the 2-iodophenyl group is hypothesized to be a key interaction domain, a library could be synthesized with various substituents on this ring to probe for steric and electronic effects. Similarly, if the amide linker is a suspected point of metabolic breakdown, a library of analogs with different linkers (ureas, thioureas, etc.) would be valuable.
These libraries are then screened to generate detailed SAR data, which can be used to build predictive quantitative structure-activity relationship (QSAR) models. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and is essential for optimizing lead compounds derived from scaffolds like this compound. nih.govnih.gov
Future Research Directions and Potential Applications in Chemical Biology
Development of Advanced Synthetic Routes
The synthesis of N-(2-iodophenyl)-4-propoxybenzamide and its analogues can be significantly enhanced by moving beyond traditional methods to more modern, efficient catalytic systems. The classical approach, such as the Schotten-Baumann reaction between 2-iodoaniline (B362364) and 4-propoxybenzoyl chloride, often requires harsh conditions. Advanced methodologies, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, offer milder conditions, broader functional group tolerance, and potentially higher yields. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org
These modern methods allow for the efficient coupling of aryl halides with amines, which is the core transformation for synthesizing this class of benzamides. wikipedia.org The development of these routes is crucial for creating a diverse library of analogues for further study.
Table 1: Comparison of Synthetic Routes for N-Aryl Benzamide (B126) Formation
| Method | Reactants | Catalyst/Reagents | Conditions | Advantages | Potential Drawbacks |
|---|---|---|---|---|---|
| Schotten-Baumann Reaction | 2-iodoaniline + 4-propoxybenzoyl chloride | Aqueous base (e.g., NaOH) | Typically biphasic, room temp. | Simple, inexpensive reagents | Limited substrate scope, may require harsh pH |
| Buchwald-Hartwig Amination | 2-iodoaniline + 4-propoxybenzamide (B2960764) | Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand | Anhydrous solvent, base (e.g., NaOtBu) | High functional group tolerance, high yields, milder conditions wikipedia.orglibretexts.org | Cost of catalyst/ligand, requires inert atmosphere |
| Amide Coupling (EDC/HOBt) | 2-iodoaniline + 4-propoxybenzoic acid | EDC, HOBt, base | Anhydrous organic solvent | Mild, avoids acyl chloride | Stoichiometric byproducts, purification challenges |
Comprehensive Computational Studies of Analogues and Their Interactions
Computational chemistry provides powerful tools to predict and understand the behavior of this compound and its derivatives at a molecular level. nih.gov Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer deep insights into the molecule's structural and electronic properties. nih.govacs.orgacs.org
A key area of investigation would be the role of the iodine atom. Its size and polarizability can lead to significant halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological macromolecules. rsc.org DFT calculations can model the strength and directionality of these halogen bonds. acs.org Furthermore, computational studies can explore the conformational flexibility imparted by the propoxy group and the hydrogen bonding capabilities of the central amide linkage, both of which are critical for molecular interactions. acs.org
Table 2: Potential Computational Methods and Their Applications
| Computational Method | Information Gained for Analogues | Relevance |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, rotational barriers, vibrational frequencies, halogen bond strength nih.govacs.org | Predicts reactivity, stability, and key non-covalent interactions. |
| Molecular Dynamics (MD) | Conformational preferences, solvent interactions, binding dynamics with model proteins nih.gov | Simulates behavior in a biological environment, assesses flexibility. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates physicochemical properties with potential biological activity | Guides the design of analogues with improved properties. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular and intermolecular charge transfer acs.org | Elucidates the nature of chemical bonds and non-covalent interactions. |
Application as a Chemical Probe for Target Validation
A chemical probe is a small molecule used to study and manipulate the function of a specific protein or pathway. nih.gov The structure of this compound contains features that make it an attractive candidate for development into such a tool.
The iodine atom is particularly useful in this context. It can be replaced with a radioactive isotope, such as ¹²⁵I, to create a radiolabeled version for tracking and quantification in biological systems. nih.gov Additionally, the carbon-iodine bond can be photolabile, meaning it can be cleaved by light to form a reactive species. acs.orgnih.govcardiff.ac.uknih.gov This property could be exploited in photoaffinity labeling experiments to covalently link the probe to its interacting partners, thereby identifying unknown molecular targets. The modular nature of the scaffold allows for the attachment of reporter tags, like fluorescent dyes or biotin, through synthetic modification of the propoxy or phenyl rings. nih.gov
Utility as a Scaffold for Rational Drug Design Programs
In medicinal chemistry, a "scaffold" is a core molecular structure that serves as a template for designing new drugs. researchgate.netniper.gov.in The benzamide framework is considered a privileged scaffold because it is found in numerous biologically active compounds and can interact with a wide variety of biological targets. researchgate.net
This compound offers multiple points for diversification in a rational drug design program. acs.org
The 2-Iodophenyl Ring: The iodine can be replaced with other halogens or functional groups to modulate halogen bonding potential, electronics, and steric profile.
The 4-Propoxybenzoyl Ring: The propoxy chain can be lengthened, shortened, or branched to fine-tune solubility and lipophilicity. The phenyl ring itself can be substituted to explore additional interactions with a target binding site.
The Amide Linker: While often conserved for its hydrogen bonding ability, the amide bond's orientation can be reversed or replaced with bioisosteres to alter the molecule's geometry and stability.
This systematic modification allows chemists to optimize the molecule's properties in a stepwise fashion to achieve a desired biological effect. niper.gov.in
Exploration of Supramolecular Chemistry Applications
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. rsc.orguni-mainz.denwhitegroup.com The structure of this compound is well-suited for forming ordered, higher-level structures.
The primary interactions driving self-assembly would be the strong hydrogen bonds between the N-H and C=O groups of the amide, which typically form chains or dimeric motifs. rsc.org Complementing this is the potential for C-I···X halogen bonds, where the iodine atom acts as a halogen bond donor to an acceptor atom (like oxygen or nitrogen) on an adjacent molecule. nih.govfigshare.com The interplay between these directional forces, along with weaker van der Waals and π-π stacking interactions, could lead to the formation of complex supramolecular architectures such as gels, liquid crystals, or co-crystals with unique material properties. nih.govcusat.ac.in
Integration into Fragment-Based Drug Discovery Efforts
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new lead compounds. nih.govrsc.orgyoutube.comyoutube.com It involves screening small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target. Promising fragments are then grown or merged to create more potent leads. youtube.com
This compound can be conceptually deconstructed into several fragments that could be included in an FBDD library. The identification of a hit from one of these fragments could then guide the synthesis of more elaborate molecules, potentially leading back to a structure resembling the original compound but optimized for binding to a specific target. nih.gov
Table 3: Potential Molecular Fragments from this compound for FBDD
| Fragment | Description | Potential Interactions |
|---|---|---|
| 2-Iodoaniline | A halogenated aromatic amine | Halogen bonding, π-stacking |
| 4-Propoxybenzoic acid | An alkoxy-substituted aromatic acid | Hydrogen bonding, hydrophobic interactions |
| Benzamide | The core amide fragment | Hydrogen bonding |
| p-Propoxyphenol | A simple ether-linked phenol | Hydrogen bonding, hydrophobic interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-iodophenyl)-4-propoxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-iodoaniline derivatives with activated 4-propoxybenzoyl intermediates. Palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) are effective for introducing the iodophenyl group . For example, oxidative addition of iodophenyl precursors to Pd complexes (e.g., Pd₂(dba)₃) under inert conditions (toluene, room temperature) achieves high yields (~80%) . Optimize solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H/¹³C NMR to confirm propoxy chain integration (δ ~1.0–1.5 ppm for CH₃, δ ~4.0 ppm for OCH₂) and iodophenyl aromatic protons (δ ~7.2–8.0 ppm) .
- X-ray Crystallography : Resolve bond lengths (e.g., C–I ~2.09 Å) and dihedral angles between benzamide and iodophenyl moieties to confirm stereoelectronic effects .
- HRMS : Validate molecular weight (C₁₆H₁₅INO₂; expected [M+H]⁺ = 420.0234) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from substituent effects on the benzamide core. For example:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase electrophilicity, enhancing enzyme inhibition but reducing solubility .
- Steric Effects : Bulky groups (e.g., isopropoxy vs. propoxy) alter binding kinetics in biological assays .
- Validation : Perform side-by-side comparative studies using standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity MTT) under controlled conditions (pH, temperature) .
Q. What strategies optimize the compound’s reactivity for targeted modifications (e.g., introducing fluorophores or bioconjugates)?
- Methodological Answer :
- Functionalization Sites : Target the iodophenyl group for Suzuki-Miyaura coupling to introduce aryl boronic acids or the benzamide carbonyl for hydrazone formation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amide nitrogen during iodination or alkylation steps .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal stoichiometry (e.g., 1.2 equiv Pd catalyst) and reaction times .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to kinases or GPCRs, focusing on halogen bonding (C–I⋯O/N interactions) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to assess binding free energies (ΔG) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and stability data across studies?
- Methodological Answer :
- Solubility : Measure logP values experimentally (shake-flask method, HPLC) and compare with computational predictions (ChemAxon). Propoxy chains increase hydrophobicity (logP ~3.5), but polar solvents like DMSO may artificially inflate reported solubility .
- Stability : Conduct accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring. Iodine’s lability under light requires storage in amber vials at –20°C .
Experimental Design Guidance
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?
- Methodological Answer : Prioritize target-specific assays:
- Kinase Inhibition : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR, VEGFR2) .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) with non-cancerous controls (e.g., HEK293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
